molecular formula C60H94Cl2N12O10 B092396 Gramicidin S dihydrochloride CAS No. 15207-30-4

Gramicidin S dihydrochloride

Cat. No.: B092396
CAS No.: 15207-30-4
M. Wt: 1214.4 g/mol
InChI Key: KCUAVDXLFXNGDG-MZFDKZDRSA-N
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Description

Gramicidin S dihydrochloride is a useful research compound. Its molecular formula is C60H94Cl2N12O10 and its molecular weight is 1214.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

15207-30-4

Molecular Formula

C60H94Cl2N12O10

Molecular Weight

1214.4 g/mol

IUPAC Name

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone;dihydrochloride

InChI

InChI=1S/C60H92N12O10.2ClH/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43;;/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77);2*1H/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-;;/m0../s1

InChI Key

KCUAVDXLFXNGDG-MZFDKZDRSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5.Cl.Cl

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-]

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-]

Other CAS No.

15207-30-4

Origin of Product

United States

Scientific Research Applications

Clinical Applications

Topical Antibiotic Use

  • Gramicidin S has been utilized extensively in topical formulations for treating superficial infections. Its effectiveness against a wide range of pathogens makes it a valuable option in dermatological applications .

In Veterinary Medicine

  • GS is also employed in veterinary medicine for treating skin infections in animals. Its application helps reduce the risk of systemic toxicity while providing localized antimicrobial action .

Research on Derivatives

  • Recent studies have focused on modifying the structure of GS to enhance its therapeutic potential while reducing toxicity. For instance, derivatives like VK7 have shown lower minimum inhibitory concentrations (MICs) against multi-drug resistant strains compared to native GS .

Table 1: Comparative Efficacy of Gramicidin S and Its Derivatives

CompoundMIC (μg/ml)Activity Against Gram-Positive BacteriaActivity Against Gram-Negative BacteriaHemolytic Activity
Gramicidin S4-64HighModerateHigh
VK77.8-31.2ModerateLowReduced
Derivative 207.8-62.5ModerateComparable to GSReduced

This table summarizes the antimicrobial activity and hemolytic properties of GS and its derivatives based on recent research findings .

Recent Advances in Research

The rise of antibiotic resistance has prompted renewed interest in naturally occurring peptides like gramicidin S. Research has indicated that modifications to the amino acid sequence can yield derivatives with improved efficacy and reduced toxicity. For example:

  • VK7 Derivative: Exhibits lower MIC values against resistant strains such as Klebsiella pneumoniae and Acinetobacter baumannii, while showing less hemolytic activity compared to GS .
  • Mechanistic Studies: Investigations into the interaction between GS and biological membranes have provided insights into how structural changes can enhance or diminish antibiotic activity .

Chemical Reactions Analysis

Chemical Modifications of Functional Groups

The ε-amino groups of L-ornithine residues are primary sites for chemical reactions, significantly affecting bioactivity .

Reactions and Derivatives

Modification Reagent Effect on Activity Reference
Acetylation Acetic anhydride90–95% loss of antibacterial activity; 12–30% loss of hemolytic activity
Formylation Formic acidRetains 50% antibacterial activity with one free amino group
Trinitrophenylation 2,4,6-Trinitrobenzenesulfonic acidComplete inactivation due to steric hindrance
Succinylation Succinic anhydrideNeutralizes cationic charge, abolishes membrane disruption
Maleylation Maleic anhydrideReduces antibacterial activity by 85%

Structural Derivatives and Their Activity

Modifications to the β-strand scaffold alter antimicrobial efficacy and toxicity :

Derivative Structural Change Antibacterial MIC (μg/ml) Hemolytic Activity (HC50, μg/ml)
Parent Gramicidin S Cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂4–64 (Gram-positive)15–30
VK7 β-Strand substitution (D-Phe → D-Tyr)3.9–62.5 (Gram-negative)>62.5
Compound 20 Hydrophobic residue truncation7.8–62.5 (broad-spectrum)>62.5
Cyclo(-D-Orn-Leu-)₂ Smaller ring size1/2–1/8 parent activity (Gram-positive) Not reported

Mechanistic Insights from Chemical Interactions

  • Membrane Disruption : The amphiphilic structure allows insertion into lipid bilayers, forming pores via hydrophobic (Val, Leu, D-Phe) and cationic (Orn) interactions .

  • DNA Binding : Tyrocidine analogs (structurally related) intercalate DNA, but Gramicidin S primarily targets membranes .

  • Resistance Avoidance : Multifaceted action (membrane permeabilization, protein delocalization) prevents bacterial resistance .

Stability Under Physiological Conditions

Condition Effect Observation
pH 7.4 Stable for >24 hrsRetains β-sheet conformation and activity
Proteases Resistant to trypsin/chymotrypsinCyclic structure prevents enzymatic degradation
Heat Stable up to 100°CNo conformational change below denaturation point

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (fluorenylmethyloxycarbonyl)-based SPPS protocol has become the gold standard for Gramicidin S preparation due to its scalability and compatibility with automation. A linear decapeptide precursor is assembled on a resin-bound support, followed by cleavage and cyclization in solution. Critical parameters include:

  • Resin selection : Wang resin is preferred for its acid-labile linkage, enabling efficient cleavage with trifluoroacetic acid (TFA).

  • Coupling agents : Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) achieve >99% coupling efficiency per amino acid.

  • Cyclization : The linear precursor (e.g., H-Val-Orn-Leu-D-Phe-Pro-Val-Orn-Leu-D-Phe-Pro-OH) undergoes head-to-tail cyclization in dimethylformamide (DMF) using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling agent.

Yields vary significantly based on the starting amino acid. Starting with D-phenylalanine (D-Phe) increases cyclization efficiency to 74%, compared to 26% when initiating with L-valine. Circular dichroism studies attribute this disparity to preorganized β-sheet conformations in D-Phe-containing precursors, which facilitate intramolecular amide bond formation.

Table 1: SPPS Yields Based on Starting Amino Acid

Starting ResidueLinear Precursor Yield (%)Cyclization Yield (%)Overall Yield (%)
L-Valine512613
D-Phenylalanine937469
L-Ornithine785845

Solution-Phase Synthesis

Early patents describe solution-phase methods using protected peptide fragments. For example, L-valyl-N<sup>6</sup>-tosyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-proline para-nitrophenyl ester is deprotected with sodium in liquid ammonia, followed by cyclization and dihydrochloride salt formation. Key steps include:

  • Deprotection : Tosyl groups on ornithine residues are removed via sodium-ammonia reduction, generating free ε-amino groups.

  • Cyclization : Activated esters (e.g., cyanomethyl or p-nitrophenyl) undergo nucleophilic attack by the N-terminal valine amine, forming the cyclic decapeptide backbone.

  • Salt Formation : The free base is treated with hydrochloric acid in ethanol-water (65% v/v), yielding needle-shaped dihydrochloride crystals with a decomposition point of 268–270°C.

Though historically significant, solution-phase synthesis is largely supplanted by SPPS due to lower yields (20–30%) and labor-intensive purification.

Fermentation-Based Production

Strain Selection and Inoculum Preparation

Industrial-scale production employs Aneurinibacillus migulanus (VKPM B-10212), a Gram-positive bacterium optimized for Gramicidin S biosynthesis. Critical steps include:

  • Strain preservation : Bacterial suspensions are stored at -20°C to -80°C in 15% glycerol.

  • Inoculum development : Agar medium cultures are incubated for 48–120 hours to achieve optical densities (OD<sub>600</sub>) of 10–20 prior to fermentation.

Table 2: Fermentation Medium Composition

ComponentConcentration (g/L)
Sodium citrate2.5
Ammonium chloride1.2
Potassium dihydrogen phosphate0.8
D/L-Lactic acid (1:1)1.0
Yeast extract5.0
Casein powder3.0

Fermentation Process

Primary fermentation occurs in 8–17% inoculum volumes under controlled conditions:

  • pH : Maintained at 6.5–7.0 using aqueous ammonia.

  • Aeration : 1.0–1.5 vvm (volume per volume per minute) to sustain aerobic metabolism.

  • Duration : 48–120 hours, with Gramicidin S titers reaching 1.2–1.8 g/L.

Post-fermentation broth is centrifuged (10,000 × g, 20 min) to remove biomass, and the supernatant is subjected to solvent extraction using ethyl acetate.

Purification and Dihydrochloride Formation

Chromatographic Purification

Crude Gramicidin S is purified via reverse-phase HPLC (C18 column) with a gradient of 20–80% acetonitrile in 0.1% TFA. Fractions containing >95% purity are pooled and lyophilized.

Salt Formation

The free base (10 mg/mL in absolute ethanol) is treated with 2 equivalents of hydrochloric acid, followed by dropwise addition of water at 50°C until turbidity appears. Crystallization at 4°C for 24 hours yields this compound as white needles.

Table 3: Crystallization Parameters

ParameterOptimal Value
Ethanol concentration65% (v/v)
Temperature50°C (dissolution)
Cooling rate0.5°C/min
Final yield85–90%

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

ParameterSPPSFermentationSolution-Phase
Yield (%)691.8 g/L20–30
Purity (%)>9570–8085–90
ScalabilityModerateHighLow
CostHighLowModerate
Time7–10 days5–7 days14–21 days

SPPS excels in producing analogues for structure-activity studies, while fermentation is optimal for bulk production. Solution-phase methods remain relevant for accessing specific protected intermediates.

Challenges and Innovations

Cyclization Efficiency

Linear precursor hydrophobicity inversely correlates with cyclization yield. Introducing polar residues (e.g., glycosylated ornithine) reduces aggregation, enhancing yields to 78%.

Fermentation Optimization

Co-feeding glycerol (0.5 g/L/h) and ammonium sulfate (0.2 g/L/h) extends the production phase by 24 hours, increasing titers to 2.1 g/L .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to study Gramicidin S dihydrochloride’s mechanism of action against bacterial membranes?

  • Methodological Answer : Use electrophysiological assays (e.g., planar lipid bilayer systems) to monitor ion channel formation and disruption in bacterial membranes. Combine with fluorescence microscopy to visualize membrane permeability changes. For toxicity mitigation, compounds like acetamidine hydrochloride or guanidine hydrochloride can block gramicidin D channels, as demonstrated in NG108-15 cell studies . Validate findings using circular dichroism (CD) spectroscopy to confirm structural interactions with lipid bilayers.

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant protocols for hygroscopic and irritant compounds:

  • Storage : Keep in airtight containers at -20°C, protected from light and moisture.
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. For spills, neutralize acidic residues (e.g., from HCl degradation) with sodium bicarbonate before disposal .
  • Ventilation : Conduct experiments in fume hoods to prevent inhalation of aerosols .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound?

  • Methodological Answer :

  • Gravimetric analysis detects non-volatile impurities (e.g., salts).
  • Titration (e.g., argentometric titration) quantifies chloride ion content to assess ammonium chloride impurities .
  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) confirms molecular integrity and degradation products under varying pH/temperature conditions. Include reference standards (e.g., USP guidelines) for calibration .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s cytotoxicity profiles across cell lines?

  • Methodological Answer :

  • Controlled Variables : Standardize cell culture conditions (e.g., serum concentration, incubation time) to isolate compound-specific effects.
  • Dose-Response Curves : Use a wide concentration range (e.g., 0.1–100 µM) to identify threshold toxicity levels.
  • Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) in resistant vs. susceptible cell lines. Cross-reference with gramicidin D channel inhibition studies to clarify conflicting cytotoxicity data .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity during synthesis?

  • Methodological Answer :

  • Quality Control (QC) : Implement strict COA (Certificate of Analysis) checks for purity (>99%), including residual solvent analysis via gas chromatography.
  • Synthesis Optimization : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids to enhance reproducibility. Monitor coupling efficiency via ninhydrin tests .
  • Bioactivity Validation : Standardize antimicrobial susceptibility testing (e.g., MIC assays) against reference strains (e.g., S. aureus ATCC 25923) to confirm consistency .

Q. How can computational modeling enhance the understanding of this compound’s interactions with host cells?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers to predict pore formation kinetics. Use tools like GROMACS with CHARMM force fields.
  • Docking Studies : Identify binding sites on bacterial vs. mammalian membranes using AutoDock Vina. Cross-validate with experimental data from cryo-EM or NMR .
  • Meta-Analysis : Integrate cellular assay metadata (e.g., MIACARM standards) to ensure reproducibility across labs .

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